molecular formula C17H16ClNO B7824239 Asenapine

Asenapine

Cat. No.: B7824239
M. Wt: 285.8 g/mol
InChI Key: VSWBSWWIRNCQIJ-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asenapine is a second-generation (atypical) antipsychotic agent of the dibenzo-oxepino pyrrole class, provided for research use . Its primary research applications stem from its multireceptor antagonist profile. This compound functions as an antagonist at a wide range of dopaminergic (D2, D3, D4), serotonergic (5-HT 2A , 5-HT 2B , 5-HT 2C , 5-HT 6 , 5-HT 7 ), adrenergic (α 1 , α 2 ), and histamine (H 1 , H 2 ) receptors . It exhibits a uniquely high affinity for serotonin receptors, particularly 5-HT 2A , with a significantly greater potency at 5-HT 2A than at D 2 receptors, a characteristic linked to a lower incidence of extrapyramidal side effects . Notably, it has no appreciable affinity for muscarinic cholinergic receptors, which may inform its metabolic side effect profile . In preclinical research, this compound is used to model and investigate mechanisms related to psychosis, schizophrenia, and bipolar I disorder . Studies have shown it can increase the release of dopamine, norepinephrine, and acetylcholine in the rat medial prefrontal cortex and hippocampus, suggesting potential applications in researching cognitive function . Its robust antimanic-like properties and effective in vivo antagonistic activity at 5-HT 1A and 5-HT 7 receptors make it a valuable tool for studying bipolar disorder pathophysiology and treatment . The compound is typically administered sublingually in clinical settings due to its very low oral bioavailability (<2%), a key consideration for designing animal or in vitro research models . This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWBSWWIRNCQIJ-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Color/Form

White to off-white powder

CAS No.

65576-45-6
Record name Asenapine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65576-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Asenapine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065576456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-5-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.828
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ASENAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JKZ19V908O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Asenapine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8061
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of asenapine maleate involves multiple steps, starting from the appropriate dibenzo-oxepino pyrrole precursor. One common method includes the cyclization of intermediates using aluminium halide in a suitable solvent at temperatures ranging from 30°C to 110°C . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound maleate typically involves large-scale synthesis using the same principles as laboratory synthesis but with enhanced efficiency and scalability. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Table 1: Key Synthetic Steps and Reagents

StepReaction TypeReagents/ConditionsYield/Outcome
1CyclizationAcid catalysisForms oxepino-pyrrole core
2Organocatalytic Michael additionProline-based catalyst, nitroalkenesEnantioselective C–C bond formation
3Reductive cyclizationHydrogenation (Pd/C)Final tetracyclic structure

Metabolic Reactions

Asenapine undergoes extensive hepatic metabolism via two primary pathways :

  • Oxidative metabolism : Mediated by cytochrome P450 isoform CYP1A2, producing N-desmethyl-asenapine (inactive).

  • Direct glucuronidation : Catalyzed by UGT1A4, forming this compound N-glucuronide (major metabolite).

Table 2: Metabolic Pathways and Enzymatic Affinities

PathwayEnzymeMetaboliteActivity
OxidationCYP1A2N-desmethyl-asenapineInactive
GlucuronidationUGT1A4This compound glucuronideInactive
Minor oxidationCYP3A4/2D6Hydroxy-asenapineNegligible
  • Drug interactions : Fluvoxamine (CYP1A2 inhibitor) increases this compound plasma levels by 75% .

Stability and Degradation

  • Photodegradation : Exposure to light induces degradation, forming 5-chloro-2-methyl-1H-pyrrole derivatives .

  • Thermal stability : Stable up to 139.9°C (melting point) .

  • Aqueous solubility : 3.7 mg/mL in water (pH 4.6) .

Table 3: Stability Under Selected Conditions

ConditionEffectReference
UV light (254 nm)Degrades to chlorinated byproducts
High humidityNo significant hydrolysis
Acidic pH (1.2)Stable over 24 hours

Receptor Binding and Selectivity

This compound’s pharmacodynamic profile is defined by its high affinity for serotonin (5-HT), dopamine (D), and adrenergic receptors :

Table 4: Receptor Affinity (Ki in nM)

ReceptorKi (nM)Action
5-HT2A0.06Antagonist
5-HT2C0.03Antagonist
D21.3Antagonist
H11.0Antagonist
α2B0.32Antagonist
  • Unique selectivity : Higher 5-HT2A/D2 affinity ratio (≈20:1) compared to risperidone (≈10:1) .

Formulation-Dependent Reactivity

  • Sublingual administration : Bypasses first-pass metabolism, achieving 35% bioavailability .

  • Transdermal patches : Heat increases absorption rate (e.g., heating pads elevate C~max~ by 30%) .

Comparison with Similar Compounds

Table 1: Pharmacokinetic Comparison of Asenapine Formulations and Oral Antipsychotics

Parameter This compound (Sublingual) This compound (Transdermal HP-3070) Olanzapine (Oral)
Tmax (h) 0.5–1.0 16.0 5–8
Cmax (ng/mL) 4.5 (5 mg dose) 1.96 (7.6 mg/24h dose) 9.3 (10 mg)
AUC (ng·h/mL) 86.8 (5 mg BID) 86.8 (7.6 mg/24h) 220 (10 mg)
Half-life (t₁/₂, h) 24–30 33.9 21–54

Key findings:

  • The transdermal patch provides lower peak concentrations (Cmax) but equivalent total exposure (AUC) compared to sublingual this compound, reducing peak-to-trough fluctuations (~1.5-fold vs. 6.56-fold for sublingual) .
  • This compound’s sublingual bioavailability (35%) is lower than oral olanzapine (~60%) due to partial gastrointestinal degradation .

Receptor Affinity and Mechanism of Action

Table 2: Receptor Binding Profiles (Ki, nM)

Receptor This compound Olanzapine Clozapine Quetiapine
D₂ 1.3 11 126 160
5-HT₂A 0.07 4 16 220
H₁ 1.0 2 1.1 7.3
α₁-Adrenergic 1.2 19 1.6 30
M₃ Muscarinic >10,000 25 27 >10,000

Data compiled from preclinical studies

Unique properties:

  • This compound exhibits nanomolar potency at trace amine-associated receptor 1 (TAAR1), acting as a partial agonist (EC₅₀ = 6.56 ± 0.01 µM; Emax = 88.7% of β-PEA), a feature absent in other antipsychotics .
  • Unlike olanzapine and clozapine, this compound lacks significant muscarinic M₃ receptor antagonism , correlating with its lower risk of weight gain .

Efficacy in Psychiatric Disorders

Table 3: Efficacy Comparisons in Clinical Trials

Disorder This compound vs. Olanzapine (Key Outcomes) Reference
Schizophrenia Similar reduction in PANSS scores; non-inferior to olanzapine in acute symptom control .
Bipolar I This compound reduced YMRS scores by 50% at 3 weeks, comparable to olanzapine .
Borderline PD This compound superior in affective instability (p < 0.05); olanzapine better for paranoia/dissociation .

Notable findings:

  • In a 12-week trial for borderline personality disorder, this compound and olanzapine showed similar overall efficacy , but this compound had a 70% higher rate of oral hypoesthesia .
  • In bipolar mania, this compound achieved response rates of 47.7% vs. 34.4% for placebo when used adjunctively with lithium/valproate .

Table 4: Adverse Event Incidence (%)

Adverse Effect This compound Olanzapine Placebo
Weight Gain ≥7% 6–10 30–40 3–5
Oral Hypoesthesia 10–15 0 0
Akathisia 8–12 2–4 2
Sedation 15–20 25–30 10

Data pooled from

Critical safety notes:

  • This compound’s transdermal formulation reduces bitter taste-related discontinuation (common in sublingual users) .
  • Olanzapine causes 3–4× higher weight gain due to M₃ receptor antagonism and H₁ affinity .

Formulation Advantages and Limitations

  • Sublingual : Rapid absorption (Tmax = 1 h) but requires fasting; 35% bioavailability .
  • Comparative Limitation : this compound’s sublingual route is less convenient than oral olanzapine, though HP-3070 improves adherence .

Biological Activity

Asenapine is a second-generation antipsychotic primarily used in the treatment of schizophrenia and bipolar disorder. This compound exhibits a complex pharmacological profile, characterized by its actions on various neurotransmitter receptors, which underpins its therapeutic effects and side effect profile. This article explores the biological activity of this compound, including its receptor interactions, clinical efficacy, and metabolic implications.

Pharmacological Profile

This compound's efficacy is attributed to its antagonistic effects on multiple receptors:

  • Dopaminergic Receptors : this compound acts primarily as an antagonist at D2 and D3 dopamine receptors, which is critical for its antipsychotic effects.
  • Serotonergic Receptors : It shows potent antagonism at several serotonin receptor subtypes, including 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7. Additionally, it functions as a partial agonist at the 5-HT1A receptor .
  • Adrenergic Receptors : this compound also antagonizes adrenergic receptors (α1A, α2A, α2B, α2C), contributing to its mood-stabilizing properties .

Clinical Efficacy

This compound has been evaluated in various clinical trials for its effectiveness in managing symptoms of schizophrenia and bipolar disorder. Key findings are summarized in the following table:

Study TypePopulationDosageDurationKey Findings
Phase II TrialSchizophrenia Patients (n=174)5 mg twice daily6 weeksSignificant improvement in PANSS total scores
Phase III TrialSchizophrenia Patients (n=448)10 mg twice daily6 weeksStatistically significant improvement over placebo
Bipolar Disorder StudyAdults with acute mania (n=549)10 mg b.i.d.Open-label followed by double-blind periodLonger time to recurrence of mood episodes compared to placebo

Case Studies

  • Bipolar Disorder : A case series highlighted a patient who responded positively to this compound after failing other treatments. The patient maintained compliance and showed no relapse over 18 months while on this compound combined with lithium salts .
  • Agitation Management : Sublingual this compound was effectively used in patients with acute agitation due to various medical conditions, demonstrating rapid onset of action compared to traditional intramuscular antipsychotics .

Metabolic Effects

This compound is primarily metabolized by cytochrome P450 enzymes (CYP1A2, CYP3A4, and CYP2D6). Long-term treatment has been shown to affect liver enzyme activity significantly:

  • Chronic administration reduces CYP1A activity, which may lead to altered metabolism of concurrently administered medications .
  • Hormonal changes were noted with decreased serum levels of corticosterone and growth hormone after treatment, indicating a potential neuroendocrine mechanism influencing liver enzyme expression .

Side Effects and Tolerability

This compound is generally well-tolerated compared to other antipsychotics. Common side effects include:

  • Somnolence (10%)
  • Akathisia (7.7%)
  • Sedation (7.7%)

These side effects were reported during clinical trials but were manageable for most patients . The sublingual formulation may lead to oral hypoesthesia; however, this was not frequently reported among patients in clinical settings .

Q & A

Q. How can computational modeling advance dose optimization for this compound in treatment-resistant schizophrenia?

  • Methodological Answer :
  • PK/PD modeling : Use NONMEM or Monolix to simulate brain concentration-time profiles and link to PANSS score changes.
  • Virtual cohorts : Generate in silico populations reflecting genetic and metabolic diversity to predict optimal dosing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Asenapine
Reactant of Route 2
Asenapine

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